REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]=[C:13]1[O:17][C:15](=O)[CH2:14]1.C(Cl)(Cl)(Cl)Cl.C(OC(=O)C)(=O)C>CC(C)=O>[CH3:11][C:7]1[C:3]2[C:4](=[O:6])[O:5][C:15]([CH2:14][C:13](=[O:17])[CH3:12])=[N:1][C:2]=2[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solvent and excess diketene was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction solvent and excess acetic anhydride were evaporated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting powder was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1C(OC(=N2)CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.75 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |